molecular formula C17H13ClN2O2 B12030503 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-51-5

3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12030503
CAS No.: 618102-51-5
M. Wt: 312.7 g/mol
InChI Key: HEYIDDYFRMZWIG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and an O-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-4-carboxylic acid
  • 3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxamide

Uniqueness

3-(4-Chlorophenyl)-1-O-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

618102-51-5

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-15(11)20-16(17(21)22)10-14(19-20)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,21,22)

InChI Key

HEYIDDYFRMZWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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